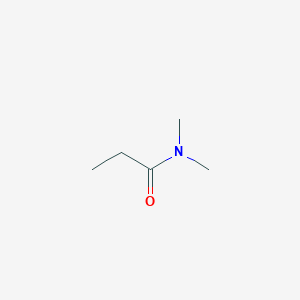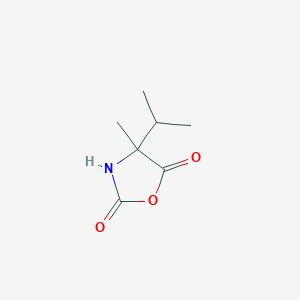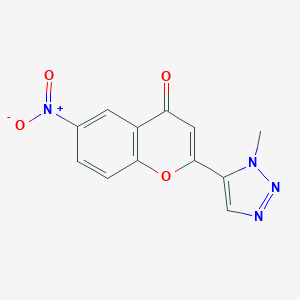
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as coumarin-triazole hybrid and is synthesized using a specific method.
Mechanism Of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemical And Physiological Effects
The coumarin-triazole hybrid has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, this compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. This can help to protect cells from oxidative stress and prevent the development of various diseases.
Advantages And Limitations For Lab Experiments
The use of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- in lab experiments has several advantages and limitations. One of the advantages is that this compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-. One of the directions is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research can be done to understand its mechanism of action and identify specific targets for its activity. Furthermore, research can be done to explore its potential as an anti-inflammatory agent and investigate its effects on various inflammatory diseases.
Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is carried out using a one-pot reaction. In this reaction, coumarin and azide react with each other in the presence of copper sulfate and sodium ascorbate to form the intermediate compound. This intermediate compound is then further reacted with nitroalkene to obtain the final product.
Scientific Research Applications
The coumarin-triazole hybrid has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has also shown potential as an anti-inflammatory agent, which can be used to treat various inflammatory diseases.
properties
CAS RN |
131924-52-2 |
|---|---|
Product Name |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-9(6-13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChI Key |
PVYDWLAWQPBHFH-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Other CAS RN |
131924-52-2 |
synonyms |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



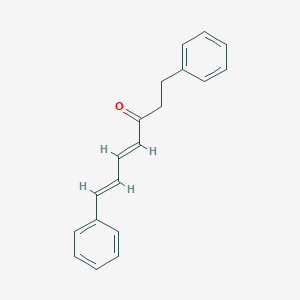
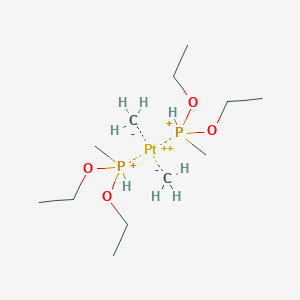
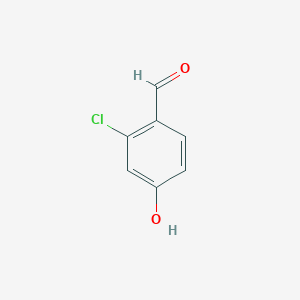
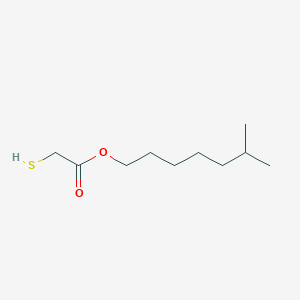
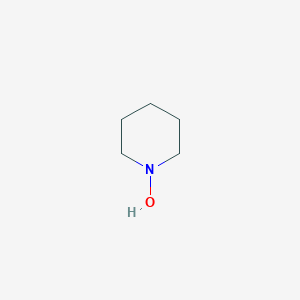
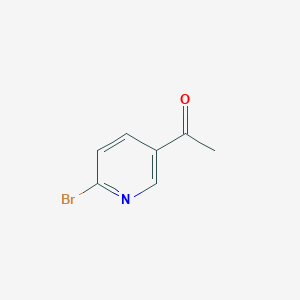
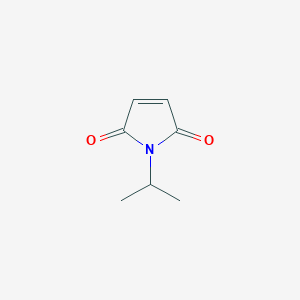
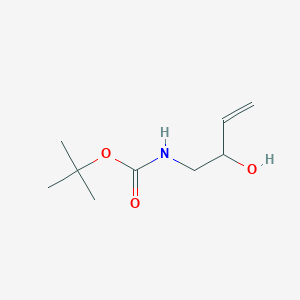

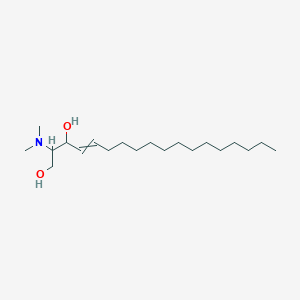
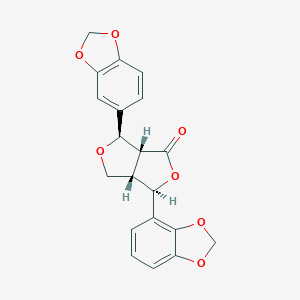
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
